molecular formula C6H9BrO3 B041073 Ethyl 3-bromo-2-oxobutanoate CAS No. 57332-84-0

Ethyl 3-bromo-2-oxobutanoate

Cat. No. B041073
CAS RN: 57332-84-0
M. Wt: 209.04 g/mol
InChI Key: SIOIQIWIQSMQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-bromo-2-oxobutanoate and its derivatives often involves Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kumar et al., 2016). Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a comparable method (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized through spectral studies and X-ray diffraction. The compounds exhibit a monoclinic crystal system with a Z conformation about the C=C bond, indicating the geometric specificity of these structures (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 3-bromo-2-oxobutanoate reacts with diethyl malonate and methyl cyanoacetate in the presence of sodium hydride to give various products, showcasing its reactivity in creating diverse chemical structures (Kato et al., 1978). Moreover, the compound's reaction with benzene in the presence of aluminum chloride yields ethylbenzene and other products, highlighting its versatility in chemical synthesis (Kato & Kimura, 1979).

Physical Properties Analysis

The physical properties, such as crystal structure and molecular geometry, are crucial in understanding the compound's behavior in various reactions. The compounds derived from ethyl 3-bromo-2-oxobutanoate crystallize in specific crystal systems and adopt distinct conformations, which can be instrumental in their application in organic synthesis (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 3-bromo-2-oxobutanoate derivatives, such as their reactivity with different reagents and the ability to undergo various chemical reactions, make them valuable intermediates in organic synthesis. Their evaluation for antimicrobial and antioxidant activities also points to their potential utility beyond mere intermediates in synthesis (Kumar et al., 2016).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles :

    • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate used in synthesizing various trifluoromethyl heterocycles, offering a wide range of products in a single or minimal additional steps, indicating its utility in complex chemical syntheses (Honey et al., 2012).
  • Antimicrobial and Antioxidant Properties :

    • Derivatives like Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate show promising antimicrobial activities, and the former also exhibits antioxidant properties. These findings suggest potential pharmaceutical and cosmetic applications (Kumar et al., 2016; Kariyappa et al., 2016).
  • Organic Synthesis and Catalysis :

    • Ethyl 4-bromo-3-oxobutanoate and Ethyl 3-oxobutanoate have been used in various synthesis reactions with compounds like diethyl malonate, benzene, and others to produce a range of organic compounds, demonstrating their versatility in chemical syntheses (Kato et al., 1978; 1979).
  • Biocatalysis and Stereoselectivity :

    • Studies have shown the use of microbes and enzymes to catalyze the reduction of Ethyl 2-methyl-3-oxobutanoate and Ethyl 2-allyl-3-oxobutanoate to produce hydroxy esters with excellent stereoselectivity, indicating their applications in producing chirally pure substances (Kawai et al., 1995; Nakamura et al., 1990).
  • Pyrazole Derivatives and Antioxidant Properties :

    • Novel pyrazole derivatives synthesized from Ethyl 3-bromo-2-oxobutanoate analogs have shown promising antioxidant properties, suggesting applications in health and disease prevention (Naveen et al., 2021).
  • Determination of Nitrite in Environmental Samples :

    • A gas chromatographic method using ethyl 3-oxobutanoate as a derivatization agent effectively determines trace nitrite in river water and human saliva, highlighting its application in environmental and health monitoring (Mitsuhashi, 1993).
  • Enantioselective Biocatalysis :

    • Geotrichum candidum cells have been used to catalyze the enantioselective reduction of ethyl 4-halo-3-oxobutanoate, producing 3-hydroxyesters with different enantiomeric excesses, demonstrating its potential in producing enantiomerically pure chemicals (Sundby et al., 2003).

Safety And Hazards

Ethyl 3-bromo-2-oxobutanoate is a hazardous chemical. It can cause eye and skin irritation. If inhaled, it can cause respiratory tract irritation. Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

ethyl 3-bromo-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOIQIWIQSMQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455814
Record name ethyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-oxobutanoate

CAS RN

57332-84-0
Record name ethyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-2-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 2-oxo-butyric acid ethyl ester prepared above was dissolved in chloroform (100 mL) and bromine (20.964 g, 131.19 mmol) was added dropwise at room temperature. The reaction mixture was allowed to stir for 18 h. Concentration of the reaction mixture under reduced pressure provided 12.0 g of the title compound as an orange oil. 1H NMR (CDCl3) δ 4.39 (q, 2H), 4.32 (q, 1H), 1.88 (d, 3H), 1.39 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.964 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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